2-(2,4-dichlorophenoxy)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide
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Description
2-(2,4-dichlorophenoxy)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide is a useful research compound. Its molecular formula is C19H18Cl2N2O4 and its molecular weight is 409.26. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains a 2,4-dichlorophenoxy moiety, which is also present in the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) . This suggests that the compound might act on similar targets as 2,4-D, which are primarily plant growth hormones known as auxins .
Mode of Action
If the compound acts similarly to 2,4-D, it might mimic the action of auxins and disrupt normal plant growth . This could lead to uncontrolled and unsustainable growth, eventually causing the death of the plant .
Biochemical Pathways
The compound might affect the auxin signaling pathway, leading to changes in gene expression and disruption of cellular processes .
Result of Action
The ultimate effect of the compound would depend on its specific targets and mode of action. If it acts as an auxin mimic like 2,4-D, it could cause uncontrolled growth and eventual death in plants .
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N2O4/c1-19(2)10-27-16-6-4-12(8-14(16)23-18(19)25)22-17(24)9-26-15-5-3-11(20)7-13(15)21/h3-8H,9-10H2,1-2H3,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKDDKIALFPALT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)NC1=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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